molecular formula C8H8N4O2 B11902275 2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid

2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid

Katalognummer: B11902275
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: UNMLRUXTQPLOGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid is a heterocyclic compound that contains both pyrazole and pyridazine rings. This compound is of interest due to its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for synthetic and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid typically involves the cyclization of appropriate precursors. One common method involves the condensation of pyrazole derivatives with pyridazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a larger scale .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Eigenschaften

Molekularformel

C8H8N4O2

Molekulargewicht

192.17 g/mol

IUPAC-Name

2-amino-2-pyrazolo[1,5-b]pyridazin-3-ylacetic acid

InChI

InChI=1S/C8H8N4O2/c9-7(8(13)14)5-4-11-12-6(5)2-1-3-10-12/h1-4,7H,9H2,(H,13,14)

InChI-Schlüssel

UNMLRUXTQPLOGU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=NN2N=C1)C(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.